molecular formula C4H7NO B3054148 3-Methylazetidin-2-one CAS No. 58521-61-2

3-Methylazetidin-2-one

Cat. No.: B3054148
CAS No.: 58521-61-2
M. Wt: 85.1 g/mol
InChI Key: XYAPRMQTKAOTJZ-UHFFFAOYSA-N
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Description

3-Methylazetidin-2-one is a four-membered lactam, a type of cyclic amide, with the molecular formula C4H7NO. This compound has garnered significant interest in the scientific community due to its diverse range of applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylazetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-Boc-azetidin-3-one using a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method includes the one-pot cascade double [3 + 2] cycloaddition reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and vary between manufacturers, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the lactam ring is opened or modified.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted azetidinones .

Scientific Research Applications

3-Methylazetidin-2-one has numerous applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and amino acids.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives have shown promise in medicinal chemistry for their potential therapeutic properties.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylazetidin-2-one involves its interaction with various molecular targets. In medicinal chemistry, it acts as a scaffold for the development of bioactive compounds. The specific pathways and targets depend on the derivative being studied, but they often involve inhibition of enzymes or interaction with receptors .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound, which is a four-membered lactam without the methyl group.

    Spiro-azetidin-2-one: A spirocyclic derivative with additional rings attached to the azetidinone core.

    Trisubstituted azetidin-2-one: Derivatives with three substituents on the azetidinone ring, often used in medicinal chemistry.

Uniqueness

3-Methylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAPRMQTKAOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534763
Record name 3-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58521-61-2
Record name 3-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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